molecular formula C12H12N2O B2603498 (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide CAS No. 98011-38-2

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2603498
CAS No.: 98011-38-2
M. Wt: 200.241
InChI Key: DZKYWLVRMBVISK-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide is an organic compound with a unique structure that includes a cyano group, a dimethylphenyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its functional groups.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic ring and enamide moiety can also participate in various interactions, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

    (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness: (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the cyano and enamide groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)5-8)6-11(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKYWLVRMBVISK-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C#N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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